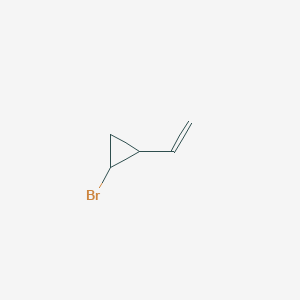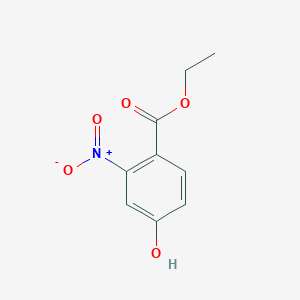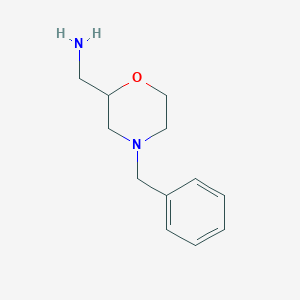
(E)-(3-methylpyridin-2-yl)methylidenehydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(hydrazonomethyl)-3-methylpyridine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(hydrazonomethyl)-3-methylpyridine typically involves the condensation reaction between 2-formyl-3-methylpyridine and hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction can be represented as follows:
2-formyl-3-methylpyridine+hydrazine→(E)-2-(hydrazonomethyl)-3-methylpyridine
Industrial Production Methods
While specific industrial production methods for (E)-2-(hydrazonomethyl)-3-methylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(hydrazonomethyl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the hydrazone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-2-(hydrazonomethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Wirkmechanismus
The mechanism of action of (E)-2-(hydrazonomethyl)-3-methylpyridine involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-(hydrazonomethyl)phenoxyl acetohydrazide
- (E)-benzylidene-2-(hydrazonomethyl)phenoxyl acetohydrazide
- 2-[(E)-Hydrazonomethyl]-1,3-benzothiazole
Uniqueness
(E)-2-(hydrazonomethyl)-3-methylpyridine is unique due to its specific structural features, such as the presence of a pyridine ring and a methyl group at the 3-position.
Eigenschaften
CAS-Nummer |
106911-07-3 |
|---|---|
Molekularformel |
C7H9N3 |
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
(E)-(3-methylpyridin-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C7H9N3/c1-6-3-2-4-9-7(6)5-10-8/h2-5H,8H2,1H3/b10-5+ |
InChI-Schlüssel |
GHLKUWLZLWAVKP-BJMVGYQFSA-N |
Isomerische SMILES |
CC1=C(N=CC=C1)/C=N/N |
SMILES |
CC1=C(N=CC=C1)C=NN |
Kanonische SMILES |
CC1=C(N=CC=C1)C=NN |
Synonyme |
2-Pyridinecarboxaldehyde,3-methyl-,hydrazone(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
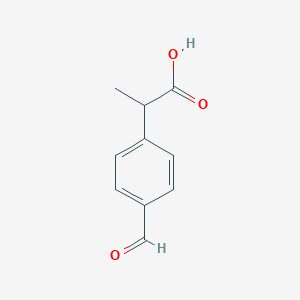
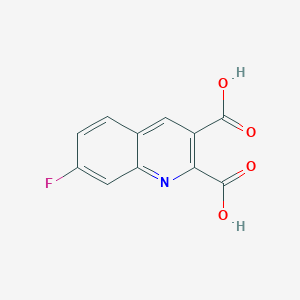
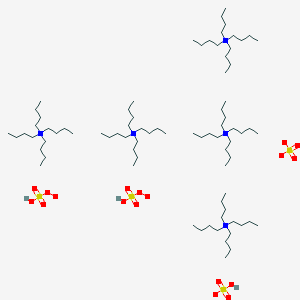

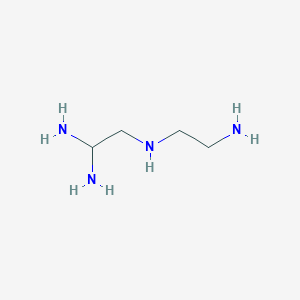
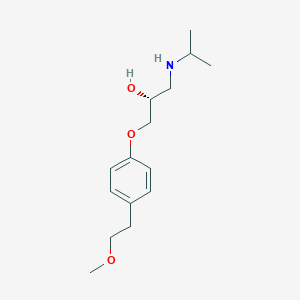

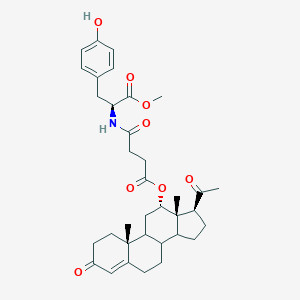
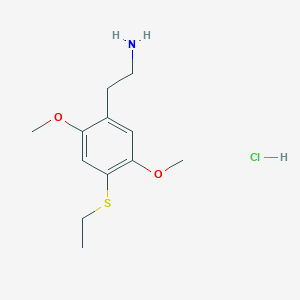
![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
